molecular formula C8H10O2 B1313873 (1R,2S,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 934-30-5

(1R,2S,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B1313873
CAS No.: 934-30-5
M. Wt: 138.16 g/mol
InChI Key: FYGUSUBEMUKACF-RRKCRQDMSA-N
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Description

(1R,2S,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a bicyclic compound with a unique structure that includes a norbornene framework. This compound is of interest due to its potential applications in various fields, including organic synthesis and materials science. The rigid bicyclic structure imparts unique chemical properties, making it a valuable building block in synthetic chemistry.

Scientific Research Applications

(1R,2S,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several scientific research applications:

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by “(1R,2S,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid” are currently unknown . The compound’s potential effects on cellular processes and signaling pathways need to be investigated in future studies.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of “this compound” is currently unknown . Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves the Diels-Alder reaction, a [4+2] cycloaddition reaction between a diene and a dienophile. One common method involves the reaction of cyclopentadiene with maleic anhydride to form the norbornene derivative, which is then hydrolyzed to yield the carboxylic acid .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The Diels-Alder reaction is performed in large reactors, and the subsequent hydrolysis is carried out under controlled conditions to ensure high yield and purity. The process may involve the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions: (1R,2S,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The compound can undergo substitution reactions, particularly at the carboxylic acid group, to form esters, amides, or other derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alcohols, amines, and acid chlorides are used under acidic or basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Ketones, alcohols.

    Reduction: Alcohols, aldehydes.

    Substitution: Esters, amides, and other derivatives.

Comparison with Similar Compounds

Uniqueness: (1R,2S,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is unique due to its specific stereochemistry and the presence of a carboxylic acid group, which imparts distinct chemical properties and reactivity. Its rigid structure and functional groups make it a versatile compound in various fields of research and industry.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of (1R,2S,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid can be achieved through a Diels-Alder reaction followed by oxidation and hydrolysis.", "Starting Materials": [ "Cyclopentadiene", "Maleic anhydride", "Manganese dioxide", "Sodium hydroxide", "Hydrochloric acid", "Water", "Diethyl ether" ], "Reaction": [ "Step 1: Cyclopentadiene and maleic anhydride are reacted in diethyl ether to form (1R,2S,4R)-Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride.", "Step 2: The anhydride is then treated with manganese dioxide to undergo oxidative cleavage to form the corresponding carboxylic acid.", "Step 3: The carboxylic acid is then hydrolyzed using sodium hydroxide to yield (1R,2S,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid.", "Step 4: The product is isolated by acidification with hydrochloric acid and extraction with diethyl ether." ] }

CAS No.

934-30-5

Molecular Formula

C8H10O2

Molecular Weight

138.16 g/mol

IUPAC Name

(1S,2R,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

InChI

InChI=1S/C8H10O2/c9-8(10)7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4H2,(H,9,10)/t5-,6+,7+/m0/s1

InChI Key

FYGUSUBEMUKACF-RRKCRQDMSA-N

Isomeric SMILES

C1[C@H]2C[C@H]([C@@H]1C=C2)C(=O)O

SMILES

C1C2CC(C1C=C2)C(=O)O

Canonical SMILES

C1C2CC(C1C=C2)C(=O)O

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2S,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 2
(1R,2S,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
(1R,2S,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 4
(1R,2S,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
(1R,2S,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 6
(1R,2S,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

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